2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-2-6-17-14(3-1)21-10-12-4-7-20(9-12)16-15-13(5-8-22-15)18-11-19-16/h1-3,5-6,8,11-12H,4,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMSZQYBOQAINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC=N2)C3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further reacted with pyrrolidine and methoxypyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives, including the compound , as effective anticancer agents. For instance, a derivative demonstrated significant antiproliferative activity against various cancer cell lines with an average IC50 value of 13.4 nM . This compound also exhibited efficacy against paclitaxel-resistant A549 cells, indicating its potential as a treatment option for resistant cancer types .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) has been pivotal in understanding how modifications to the thieno[3,2-d]pyrimidine scaffold can enhance biological activity. Various derivatives have been synthesized and evaluated for their anticancer properties, revealing that specific substitutions can significantly improve potency against different cancer targets such as cyclin-dependent kinases and phosphatidylinositol-3 kinase pathways .
Broader Pharmacological Applications
Beyond oncology, compounds featuring the thieno[3,2-d]pyrimidine structure have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives have been investigated for their antibacterial properties.
- CNS Activity : Potential applications include central nervous system effects, which are being explored in preclinical studies.
- Anti-inflammatory Effects : Certain analogs exhibit anti-inflammatory properties that may be beneficial in treating various inflammatory diseases .
Case Study 1: Antiproliferative Activity
A study focused on a series of thieno[3,2-d]pyrimidine derivatives reported that specific modifications led to enhanced antiproliferative activities against prostate (PC-3) and lung (A549) cancer cells. The most potent compounds achieved IC50 values below 1 μM, demonstrating significant therapeutic potential .
Case Study 2: Dual Inhibition Mechanisms
Another investigation identified dual inhibitors targeting both PfGSK3 and PfPK6 enzymes in malaria parasites, showcasing the versatility of thieno[3,2-d]pyrimidine derivatives beyond cancer treatment. This highlights the compound's potential in treating infectious diseases as well .
Mechanism of Action
The mechanism of action of 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Differences :
- Thienopyrimidine Isomerism: The target compound’s thieno[3,2-d]pyrimidine core differs from thieno[2,3-d]pyrimidine (as in ) in ring fusion orientation, affecting π-stacking and target binding .
- Substituent Variability : The pyrrolidine-methoxy-pyridine chain in the target contrasts with trimethoxyphenyl ketones (anti-tubulin activity ) or fused coumarin systems (fluorescence ).
Pharmacological Activity Comparison
- Anti-Tubulin Agents: Analogues like (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone exhibit potent tubulin polymerization inhibition (IC₅₀ = 12 nM) due to trimethoxyphenyl groups mimicking colchicine-site binders . The target compound lacks this substituent, suggesting divergent mechanisms.
- Antimicrobial Activity: Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines show broad-spectrum activity (MIC = 2–8 µg/mL against S. aureus and E. coli), attributed to DNA gyrase inhibition . The target’s pyrrolidine group may enhance membrane permeability but requires empirical validation.
- Anticancer Potential: Thieno[2,3-d]pyrimidine-coumarin hybrids (e.g., ) demonstrate apoptosis induction in cancer cells via ROS generation, while the target’s pyridine-pyrrolidine system may target kinase pathways (e.g., EGFR or VEGFR) .
Biological Activity
The compound 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 282.4 g/mol. The compound features a thienopyrimidine core fused with a pyrrolidine ring, which contributes to its unique biological properties.
Research indicates that compounds within the thieno[3,2-d]pyrimidine class, including this molecule, can inhibit key cellular pathways:
- Phosphatidylinositol 3-Kinase (PI3K) Inhibition : This pathway is crucial for cell growth and survival. Inhibition can lead to reduced tumor cell proliferation.
- Cytochrome bd Oxidase Inhibition : This mechanism is particularly relevant in targeting Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.
Antitumor Activity
Recent studies have evaluated the antitumor activity of thieno[3,2-d]pyrimidines, revealing significant effects against various cancer cell lines:
- In vitro Studies : Compounds similar to this compound were tested against cell lines such as NCI-H1975 and A549. The results indicated that certain modifications enhance cytotoxicity significantly compared to parent compounds .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| B1 | NCI-H1975 | 13 |
| B2 | A549 | <50 |
| B7 | NCI-H460 | <36 |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties as well. Thienopyrimidine derivatives have been studied for their ability to inhibit COX enzymes, which are involved in inflammation pathways .
Case Studies and Research Findings
- EGFR Kinase Inhibition : A study highlighted that thienopyrimidine derivatives exhibited high inhibitory activity against EGFR L858R/T790M mutants, which are common in non-small cell lung cancer. The modification of side chains significantly affected their potency .
- LHRH Receptor Antagonism : Related compounds have shown promise as non-peptide antagonists for the LHRH receptor, demonstrating high binding affinity and effectiveness in vivo, which could be extrapolated to similar structures like this compound .
Q & A
Q. What are the common synthetic routes for preparing 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thieno[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors under acidic or basic conditions .
- Step 2: Functionalization of the pyrrolidine ring, often through nucleophilic substitution or reductive amination, to introduce the methoxypyridine moiety .
- Step 3: Purification via column chromatography or recrystallization to isolate the target compound . Key challenges include regioselectivity in cyclization and minimizing side reactions during coupling steps.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and ring connectivity .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves ambiguous stereochemistry in the pyrrolidine-thienopyrimidine linkage .
Q. What preliminary biological activities have been reported for thienopyrimidine derivatives?
Thienopyrimidines exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example:
- Antimicrobial Activity: Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Kinase Inhibition: Analogous compounds demonstrate IC values <100 nM against tyrosine kinases .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Substituent Effects:
| Position | Modification | Impact on Activity |
|---|---|---|
| Thienopyrimidine C-4 | Electron-withdrawing groups (e.g., Cl) | ↑ Enzyme inhibition |
| Pyrrolidine C-3 | Bulky substituents (e.g., aryl) | ↓ Solubility, ↑ selectivity |
| Methoxypyridine | Replacement with halogen | Alters binding affinity . |
- Computational Docking: Molecular dynamics simulations predict interactions with ATP-binding pockets in kinases .
Q. What experimental strategies resolve contradictions in biological data across analogs?
- Bioassay Standardization: Use isogenic cell lines or uniform microbial strains to reduce variability .
- Metabolic Stability Testing: Compare half-life in microsomal assays to rule out pharmacokinetic confounding factors .
- Crystallographic Validation: Resolve target-bound structures to confirm binding modes of disputed analogs .
Q. How can synthetic yields be improved for large-scale research applications?
- Reaction Optimization:
- Use microwave-assisted synthesis to reduce reaction time (e.g., from 12h to 2h) .
- Employ Pd/C or Ni catalysts for efficient coupling of pyrrolidine and pyridine moieties .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. What computational methods predict off-target effects or toxicity?
- Pharmacophore Modeling: Identify shared motifs with known toxicophores (e.g., pan-assay interference compounds).
- ADMET Prediction: Tools like SwissADME assess blood-brain barrier penetration and cytochrome P450 interactions .
- Transcriptomics: Compare gene expression profiles in treated vs. untreated cells to flag pathway-specific toxicity .
Methodological Tables
Table 1: Comparison of Biological Activities in Thienopyrimidine Analogs
Table 2: Optimization of Synthetic Steps
| Step | Condition | Yield (Unoptimized) | Yield (Optimized) |
|---|---|---|---|
| Cyclization | HSO, 80°C, 12h | 45% | 72% (microwave, 2h) |
| Coupling | Pd(OAc), DMF, 24h | 38% | 65% (NiCl, 6h) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
